molecular formula C9H8F2O2 B1597123 Ethyl 2,3-difluorobenzoate CAS No. 773134-65-9

Ethyl 2,3-difluorobenzoate

Cat. No. B1597123
M. Wt: 186.15 g/mol
InChI Key: MBTGWZLPWWAHCU-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluorobenzoate is a chemical compound with the CAS Number: 773134-65-9 . It has a linear formula of C9H8F2O2 . The compound is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-difluorobenzoate is represented by the InChI code: 1S/C9H8F2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms and an ethyl ester group .


Physical And Chemical Properties Analysis

Ethyl 2,3-difluorobenzoate is a liquid at room temperature . It has a molecular weight of 186.16 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Synthesis of Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it facilitates the creation of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These compounds are accessible either directly or with a single additional step, demonstrating the chemical's role in expanding the toolkit for heterocyclic compound synthesis (Honey et al., 2012).

Microfluidic Device Based Liquid-Phase Microextraction A novel double-flow microfluidic based liquid phase microextraction (DF-µLPME) technique, combined with a HPLC-UV procedure, has been developed for determining parabens in water samples. This method showcases the potential of using ethyl 2,3-difluorobenzoate related compounds for environmental monitoring and analysis. The DF-µLPME technique exemplifies an efficient, cost-effective approach with high extraction efficiency, providing a new pathway for the analysis of water contaminants (Ramos-Payán et al., 2017).

Photodegradation Studies Research on the photodegradation of parabens, including compounds related to ethyl 2,3-difluorobenzoate, offers insight into the environmental fate of these chemicals. The study identifies the efficiency of UV-C lamps in degrading hazardous water contaminants like methyl-, ethyl-, propyl-, butyl-, benzylparaben, and p-hydroxybenzoic acid. Understanding the kinetic constants and by-products of these reactions can inform the development of water treatment technologies and the environmental impact assessment of parabens (Gmurek et al., 2015).

Continuous Flow Synthesis The synthesis of 2,4,5-trifluorobenzoic acid, a compound with significant applications in the pharmaceutical industry and material science, can be facilitated by a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The methodology highlights the potential of using ethyl 2,3-difluorobenzoate derivatives in streamlined, efficient production processes for valuable synthetic intermediates (Deng et al., 2015).

Environmental Monitoring and Safety Studies on the occurrence, fate, and behavior of parabens in aquatic environments contribute to our understanding of the environmental impact of these compounds. Research indicates that despite effective removal from wastewater, parabens persist at low levels in effluents and surface water, with ethylparaben being commonly detected. This research underscores the importance of monitoring and regulating the use and disposal of ethyl 2,3-difluorobenzoate related compounds to safeguard aquatic ecosystems (Haman et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist/vapors/spray and contact with skin and eyes .

properties

IUPAC Name

ethyl 2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGWZLPWWAHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375601
Record name ethyl 2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-difluorobenzoate

CAS RN

773134-65-9
Record name Ethyl 2,3-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773134659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3-difluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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